6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another approach involves radical reactions for the direct functionalization of imidazo[1,2-a]pyridine derivatives through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the bromine sites.
Coupling Reactions: The Suzuki–Miyaura coupling is a notable example, using palladium catalysts and boron reagents.
Scientific Research Applications
6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both bromine and piperazine groups. Similar compounds include:
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: Lacks the piperazine group but shares the imidazo[1,2-a]pyridine core.
Imidazo[1,2-a]pyrimidine derivatives: These compounds have similar pharmacological activities but differ in their core structure.
Zolpidem and Alpidem: Clinical drugs containing the imidazo[1,2-a]pyridine core, used for their anxiolytic and hypnotic effects.
Properties
Molecular Formula |
C18H18Br2N4 |
---|---|
Molecular Weight |
450.2 g/mol |
IUPAC Name |
6-bromo-2-(4-bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C18H18Br2N4/c19-14-3-1-13(2-4-14)18-16(12-23-9-7-21-8-10-23)24-11-15(20)5-6-17(24)22-18/h1-6,11,21H,7-10,12H2 |
InChI Key |
YWNPLYYUTJFBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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